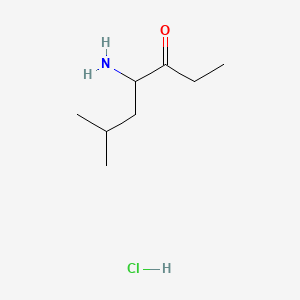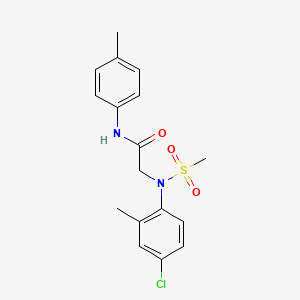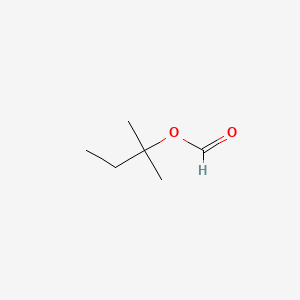
tert-Amyl formate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Amyl formate, also known as tert-pentyl formate, is an organic compound with the chemical formula C6H12O2. It is an ester formed from tert-amyl alcohol and formic acid. This compound is known for its pleasant fruity odor, making it useful in the fragrance and flavor industries.
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Amyl formate can be synthesized through the esterification of tert-amyl alcohol with formic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction can be represented as follows:
tert-Amyl alcohol+Formic acid→tert-Amyl formate+Water
The reaction is usually carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods: In industrial settings, this compound can be produced using continuous esterification processes. These processes often involve the use of fixed-bed reactors where the reactants are passed over a solid acid catalyst. The continuous removal of water from the reaction mixture helps drive the equilibrium towards the formation of the ester.
Chemical Reactions Analysis
Types of Reactions: tert-Amyl formate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to tert-amyl alcohol and formic acid.
Reduction: this compound can be reduced to tert-amyl alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: It can participate in transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Major Products Formed:
Hydrolysis: tert-Amyl alcohol and formic acid.
Reduction: tert-Amyl alcohol.
Transesterification: Various esters depending on the alcohol used.
Scientific Research Applications
tert-Amyl formate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in esterification and transesterification reactions.
Biology: Its pleasant odor makes it useful in olfactory studies and as a model compound for studying ester metabolism in biological systems.
Medicine: While not directly used as a drug, its derivatives and related compounds are studied for potential pharmaceutical applications.
Industry: It is used in the fragrance and flavor industries due to its fruity odor. It is also used as a solvent in various chemical processes.
Mechanism of Action
The mechanism of action of tert-amyl formate in chemical reactions typically involves nucleophilic attack on the carbonyl carbon of the ester group. For example, in hydrolysis, water acts as a nucleophile, attacking the carbonyl carbon and leading to the formation of tert-amyl alcohol and formic acid. In reduction reactions, the reducing agent donates hydride ions to the carbonyl carbon, converting the ester to an alcohol.
Comparison with Similar Compounds
tert-Butyl formate: Another ester with a similar structure but with a tert-butyl group instead of a tert-amyl group.
Isoamyl formate: An ester with an isoamyl group instead of a tert-amyl group.
Ethyl formate: A simpler ester with an ethyl group.
Comparison:
tert-Amyl formate vs. tert-Butyl formate: this compound has a slightly larger and more branched alkyl group, which can affect its boiling point and solubility.
This compound vs. Isoamyl formate: Both have similar applications in the fragrance industry, but their different structures can lead to variations in odor profiles.
This compound vs. Ethyl formate: Ethyl formate is a smaller ester and is more volatile, making it useful in different applications such as flavoring and as a solvent.
Conclusion
This compound is a versatile compound with applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure and properties make it valuable for specific uses, particularly in the fragrance and flavor industries. Understanding its preparation methods, chemical reactions, and applications can help in leveraging its potential in scientific research and industrial processes.
Properties
CAS No. |
757-88-0 |
|---|---|
Molecular Formula |
C6H12O2 |
Molecular Weight |
116.16 g/mol |
IUPAC Name |
2-methylbutan-2-yl formate |
InChI |
InChI=1S/C6H12O2/c1-4-6(2,3)8-5-7/h5H,4H2,1-3H3 |
InChI Key |
SVZIJXUUTNJSEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)OC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[3,4-dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5,14-dihydroxy-13-methyl-17-(6-oxopyran-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B14166285.png)

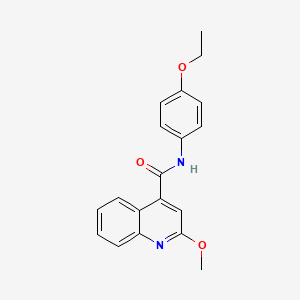
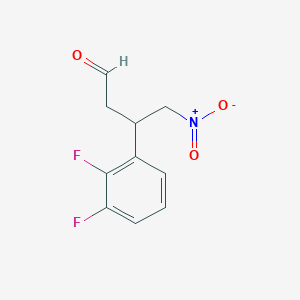
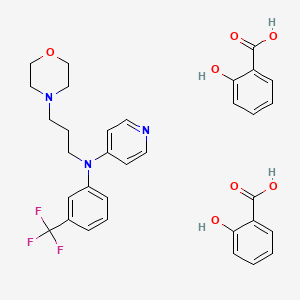
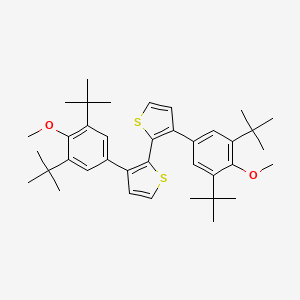
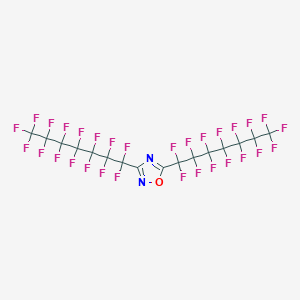

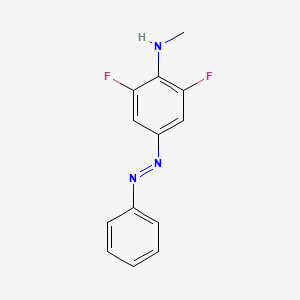
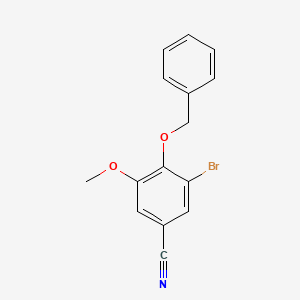
![9-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-2,3,4,4a,9,9a-hexahydro-1H-carbazole](/img/structure/B14166358.png)
![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-2-(1H-pyrazol-4-yl)-](/img/structure/B14166372.png)
